PFI-90

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

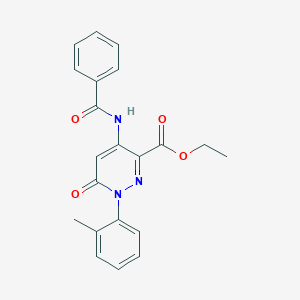

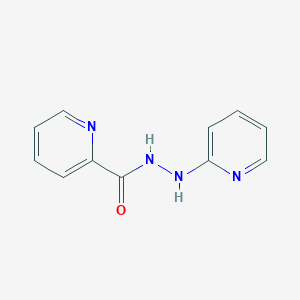

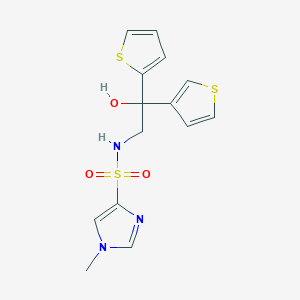

PFI-90 is a selective inhibitor of the histone demethylase enzyme KDM3B. This compound has shown potential antitumor activity by inducing apoptosis and myogenic differentiation, leading to increased cell death. It specifically targets the PAX3-FOXO1 fusion gene, which is a major oncogenic driver in fusion-positive rhabdomyosarcoma .

Scientific Research Applications

PFI-90 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of histone demethylases in epigenetic regulation.

Biology: It is used to investigate the biological pathways involved in cell differentiation and apoptosis.

Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in targeting fusion-positive rhabdomyosarcoma.

Industry: This compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Target of Action

PFI-90, also known as “N’-(Pyridin-2-yl)picolinohydrazide” or “N’-(pyridin-2-yl)pyridine-2-carbohydrazide”, is a selective inhibitor of the histone demethylase KDM3B . KDM3B is a histone demethylase that plays a crucial role in gene expression by removing methyl groups from histones, thereby altering the chromatin structure and influencing gene transcription .

Mode of Action

This compound inhibits the action of KDM3B, thereby affecting the transcriptional activity of genes . It has been shown to inhibit the PAX3-FOXO1 fusion oncogene, which is a major oncogenic driver in fusion-positive rhabdomyosarcoma . The compound binds directly to KDM3B, as confirmed by NMR techniques .

Biochemical Pathways

By inhibiting KDM3B, this compound affects the methylation status of histones, particularly at positions K4 and K9 of histone 3 . This leads to changes in gene transcription, including the repression of PAX3-FOXO1 gene sets and the activation of apoptosis and myogenic differentiation pathways .

Result of Action

This compound induces apoptosis and myogenic differentiation, leading to increased cell death . In fusion-positive rhabdomyosarcoma cell lines, this compound has been shown to suppress growth both in vitro and in vivo . It also results in the downregulation of PAX3-FOXO1 activity, which is associated with delayed tumor progression .

Biochemical Analysis

Biochemical Properties

PFI-90 interacts with the enzyme KDM3B, a histone demethylase . It inhibits the activity of KDM3B, resulting in changes in the methylation status of histones . This interaction with KDM3B is crucial for the biochemical action of this compound .

Cellular Effects

In cellular processes, this compound has been observed to induce apoptosis and myogenic differentiation in RH4 and SCMC cells . This leads to an increase in cell death . The compound’s influence on cell function is primarily through its impact on the PAX3-FOXO1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to KDM3B, inhibiting the enzyme’s activity . This inhibition disrupts the PAX3-FOXO1 pathway, leading to changes in gene expression . The result is the induction of apoptosis and myogenic differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving FP-RMS. This compound was found to suppress the growth of FP-RMS in vitro and in vivo, delaying tumor progression

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme KDM3B

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its primary known interaction is with the enzyme KDM3B .

Subcellular Localization

Its known target, KDM3B, is a nuclear protein , suggesting that this compound may also localize to the nucleus to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

PFI-90 is synthesized through a series of chemical reactions involving the formation of hydrazide and pyridine derivatives. The synthetic route typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine to form the hydrazide intermediate, which is then reacted with another pyridine derivative to form this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PFI-90 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

PFI-63: An analog of PFI-90 with similar inhibitory effects on KDM3B but with different solubility and potency profiles.

KDM4B Inhibitors: Compounds that inhibit other members of the histone demethylase family, such as KDM4B.

KDM5A Inhibitors: Compounds that target KDM5A, another histone demethylase enzyme

Uniqueness of this compound

This compound is unique due to its high specificity for KDM3B and its ability to induce apoptosis and myogenic differentiation. Its effectiveness in targeting the PAX3-FOXO1 fusion gene makes it a promising candidate for cancer therapy, particularly in fusion-positive rhabdomyosarcoma .

Properties

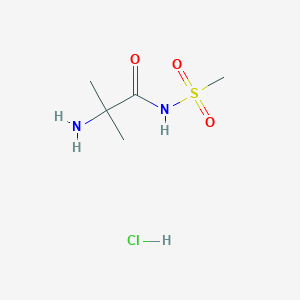

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: this compound demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of this compound to the KDM enzymes. [] this compound's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for this compound's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with this compound led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of this compound as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with this compound in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with this compound could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, this compound effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade this compound's effects. []

Q4: What future research directions are suggested by the findings on this compound?

A4: The research on this compound opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of this compound and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by this compound, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of this compound in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2861180.png)

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)

![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)